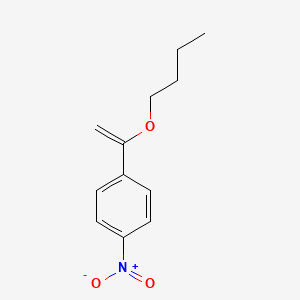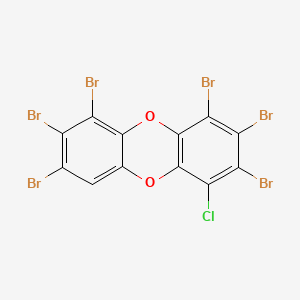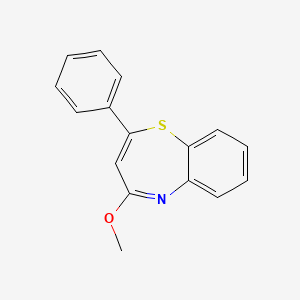
Acetic acid;dec-1-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;dec-1-en-2-ol is an organic compound that combines the properties of acetic acid and dec-1-en-2-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Dec-1-en-2-ol is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;dec-1-en-2-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. For instance, acetic acid can react with dec-1-en-2-ol under acidic conditions to form the ester. The reaction is typically carried out by heating the reactants together with a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of acetic acid often involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. Dec-1-en-2-ol can be produced through the hydration of dec-1-yne or by the reduction of dec-1-en-2-one using suitable reducing agents .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;dec-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in dec-1-en-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in dec-1-en-2-ol can be reduced to form decanol.
Substitution: The hydroxyl group in dec-1-en-2-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Dec-1-en-2-one or decanoic acid.
Reduction: Decanol.
Substitution: Dec-1-en-2-chloride.
Aplicaciones Científicas De Investigación
Acetic acid;dec-1-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Explored for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;dec-1-en-2-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The dec-1-en-2-ol component can undergo nucleophilic addition reactions due to the presence of the double bond and hydroxyl group. These interactions can affect cellular processes and metabolic pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Decanol: A saturated alcohol with similar physical properties but lacking the double bond.
Dec-1-en-2-one: An unsaturated ketone with a similar structure but different reactivity.
Uniqueness
Acetic acid;dec-1-en-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual nature as both an acid and an alcohol makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
105906-10-3 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
acetic acid;dec-1-en-2-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-3-4-5-6-7-8-9-10(2)11;1-2(3)4/h11H,2-9H2,1H3;1H3,(H,3,4) |
Clave InChI |
SSYNNGYXNYAVAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


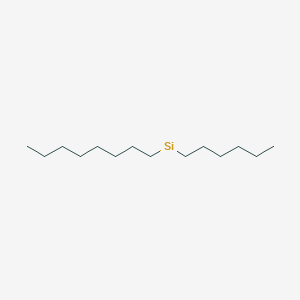
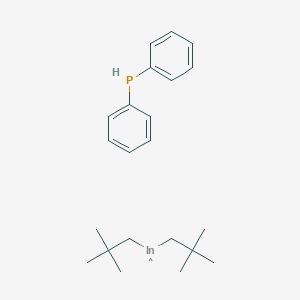
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)



![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
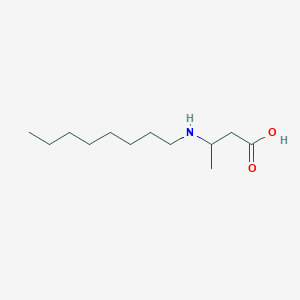


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
